molecular formula C16H16N6O2S2 B7748610 6-amino-2-[[2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]phenyl]methylsulfanyl]-1H-pyrimidin-4-one

6-amino-2-[[2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]phenyl]methylsulfanyl]-1H-pyrimidin-4-one

Cat. No.: B7748610
M. Wt: 388.5 g/mol
InChI Key: RUTVAFOUBYJTOY-UHFFFAOYSA-N
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Description

6-amino-2-[[2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]phenyl]methylsulfanyl]-1H-pyrimidin-4-one is a complex organic compound featuring a pyrimidine core with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-[[2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]phenyl]methylsulfanyl]-1H-pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrimidine derivatives with thiol-containing intermediates under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as triethylamine or potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-amino-2-[[2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]phenyl]methylsulfanyl]-1H-pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

6-amino-2-[[2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]phenyl]methylsulfanyl]-1H-pyrimidin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its antiviral, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 6-amino-2-[[2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]phenyl]methylsulfanyl]-1H-pyrimidin-4-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and interference with nucleic acid synthesis .

Properties

IUPAC Name

6-amino-2-[[2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]phenyl]methylsulfanyl]-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2S2/c17-11-5-13(23)21-15(19-11)25-7-9-3-1-2-4-10(9)8-26-16-20-12(18)6-14(24)22-16/h1-6H,7-8H2,(H3,17,19,21,23)(H3,18,20,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTVAFOUBYJTOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC(=O)C=C(N2)N)CSC3=NC(=O)C=C(N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CSC2=NC(=O)C=C(N2)N)CSC3=NC(=O)C=C(N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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